2-Methoxybenzimidazole
Overview
Description
2-Methoxybenzimidazole is a derivative of benzimidazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .
Synthesis Analysis
The synthesis of benzimidazoles, including 2-Methoxybenzimidazole, often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This process is accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
While specific structural analysis data for 2-Methoxybenzimidazole was not found, benzimidazole derivatives are known to be approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is typically very small .Chemical Reactions Analysis
Benzimidazoles undergo a variety of chemical reactions. For instance, they can be synthesized through an acid-catalyzed reaction mechanism involving the intermediate formation of arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Scientific Research Applications
Synthesis of Important Intermediates
- 2-Methoxybenzimidazole derivatives, such as 2-mercapto-5-methoxybenzimidazole, are significant intermediates in synthesizing drugs like omeprazole, a proton pump inhibitor. Different synthesis routes for these intermediates have been explored, with varying yields (Mahajan & Nandre, 2006); (Ya, 2006); (Chen Zhi-ming, 2006).
Antimalarial Applications
- Some 2-arylbenzimidazole derivatives, including those with methoxy groups, have shown promising in vitro antimalarial activity against Plasmodium falciparum. Molecular docking studies support these findings, indicating potential for developing new antimalarial agents (Purwono et al., 2019).
Tyrosinase Inhibition
- Compounds like 5-methoxy-2-mercaptobenzimidazole have been identified as efficient inhibitors of tyrosinase, an enzyme important in melanin formation. This finding is significant for developing new treatments for hyperpigmentation disorders (Chai et al., 2020).
Corrosion Inhibition
- Benzimidazole derivatives, including those with a methoxy group, have been studied as corrosion inhibitors for metals like iron in acidic environments. Their effectiveness is linked to adsorption on metal surfaces, providing a protective layer (Khaled, 2003).
Development of Antibodies
- Derivatives of 2-methoxybenzimidazole have been used as immunizing haptens to develop antibodies that recognize carbendazim and other benzimidazole-type fungicides. This is crucial for ensuring regulatory compliance in agriculture (Zikos et al., 2015).
Anticancer Properties
- Certain 2-methoxybenzimidazole derivatives have demonstrated anticancer properties. For instance, carbendazim, a methyl 2-benzimidazolecarbamate, has shown efficacy against various human cancer cell lines, including drug-resistant strains. Its mechanism is linked to the suppression of microtubule dynamics (Yenjerla et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXHBHRHHCJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343569 | |
Record name | 2-Methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzimidazole | |
CAS RN |
22128-99-0 | |
Record name | 2-Methoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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